Cinnamolaurine
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Overview
Description
Cinnamolaurine is a benzylisoquinoline alkaloid found in the bark of certain species of the genus Cinnamomum. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamolaurine can be synthesized through the conversion of northis compound. The structure of northis compound was elucidated by nuclear magnetic resonance (NMR) and mass spectroscopy, and its conversion into this compound was confirmed by synthesis of its racemate .
Industrial Production Methods: These methods are favored for their ability to produce high-quality and high-yielding products .
Chemical Reactions Analysis
Types of Reactions: Cinnamolaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
In traditional medicine, extracts from Cinnamomum species, which contain cinnamolaurine, are used to treat colds, indigestion, coughs, and microbial infections . The compound’s antioxidant and anti-inflammatory properties make it a promising candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of cinnamolaurine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through the regulation of gene expression and protein activity. For example, this compound can modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Cinnamolaurine is structurally related to other benzylisoquinoline alkaloids, such as northis compound, reticuline, and corydine . These compounds share similar biosynthetic pathways and biological activities. this compound’s unique structural features and specific interactions with molecular targets distinguish it from its analogs.
List of Similar Compounds:- Northis compound
- Reticuline
- Corydine
Properties
CAS No. |
25866-03-9 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol |
InChI |
InChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3/t16-/m1/s1 |
InChI Key |
VTOOEPLHEDZMBL-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=CC=C(C=C4)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)O)OCO3 |
Origin of Product |
United States |
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